molecular formula C15H13N3O4S2 B2706541 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide CAS No. 392248-48-5

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2706541
CAS No.: 392248-48-5
M. Wt: 363.41
InChI Key: KTNUEZAWJNOERC-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a sulfamoyl (-SO₂NH₂) group at the 6-position of the benzothiazole ring and a phenoxy-acetamide moiety at the 2-position. This structural framework is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties. The sulfamoyl group is a critical pharmacophore, often linked to interactions with metalloenzymes such as carbonic anhydrases (CAs) .

Properties

IUPAC Name

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c16-24(20,21)11-6-7-12-13(8-11)23-15(17-12)18-14(19)9-22-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNUEZAWJNOERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.

    Introduction of Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions involving phenol and an appropriate leaving group.

    Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Phenol with alkyl halides or sulfonyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The benzothiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives with substitutions at the 2- and 6-positions exhibit varied biological activities depending on their substituents. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Comparisons

Molecular Interactions and Docking Studies

  • DNA Gyrase (BTC-j/r): Docking scores correlate with antimicrobial efficacy, where pyridin-3-ylamino and nitro/methoxy groups form hydrogen bonds and π-π stacking with gyrase residues .
  • CK-1δ (BTA) : The trimethoxyphenyl group in BTA contributes to a favorable GlideXP score (-3.78 kcal/mol), outperforming other analogs in kinase binding .
  • Carbonic Anhydrases (Compound 20) : The sulfamoyl group coordinates with Zn²⁺ in the CA active site, a mechanism likely shared by the target compound .

Pharmacokinetic Considerations

  • Sulfamoyl vs. Trifluoromethyl : Sulfamoyl groups enhance water solubility and enzyme targeting, whereas trifluoromethyl groups increase metabolic stability and membrane permeability .
  • Nitro vs. Methoxy : Nitro groups improve electron-withdrawing effects (enhancing reactivity) but may reduce bioavailability compared to methoxy’s electron-donating properties .

Biological Activity

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzothiazole ring, a sulfamoyl group, and a phenoxy group. These components contribute to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C15H13N3O4S2
Molecular Weight 357.41 g/mol
InChI Key InChI=1S/C15H13N3O4S2/c16-24(20,21)...

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfamoyl group mimics natural substrates, allowing the compound to inhibit enzyme activity effectively. Additionally, the benzothiazole ring enhances binding affinity through hydrophobic interactions with protein pockets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.

Anticancer Potential

Studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of key signaling pathways involved in cancer progression.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, it has shown potential as a selective inhibitor of carbonic anhydrase II (CA II), which is implicated in numerous physiological processes and is a target for drug development in conditions like glaucoma and epilepsy .

Study on Anticancer Activity

In one study examining the anticancer effects of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells. These findings suggest that modifications to the structure can enhance potency and selectivity against cancer cells .

Neuroprotective Effects

Another study highlighted neuroprotective properties associated with compounds structurally related to this compound. These compounds were shown to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .

Research Findings Summary

Activity Findings
Antimicrobial Effective against various bacteria and fungi; mechanism involves disruption of cellular functions.
Anticancer Induces apoptosis in cancer cell lines; IC50 values suggest significant potency.
Enzyme Inhibition Selective inhibition of carbonic anhydrase II; potential therapeutic implications in related diseases.
Neuroprotection Protects neuronal cells from oxidative stress; suggests applications in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via S-alkylation of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide with phenoxyacetic acid derivatives. For example, using K₂CO₃ in DMF at reflux (60–80°C) facilitates nucleophilic substitution. Yields (~50–60%) depend on solvent polarity and temperature control to minimize side reactions like hydrolysis of the sulfamoyl group .
  • Key Variables :

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of intermediates
BaseK₂CO₃Balances reactivity and side reactions
Temperature70°CAccelerates reaction without decomposition

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : X-ray crystallography (e.g., SHELX programs ) reveals planar benzothiazole-acetamide cores with gauche-oriented phenoxy groups. Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.6–4.0 Å) between benzothiazole rings stabilize the crystal lattice. Disorder in the phenoxy group may require refinement constraints .

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